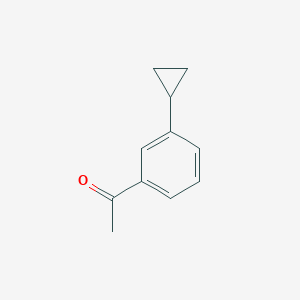

1-(3-Cyclopropylphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-cyclopropylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8(12)10-3-2-4-11(7-10)9-5-6-9/h2-4,7,9H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLYTWCECJKJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573949 | |

| Record name | 1-(3-Cyclopropylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408359-52-4 | |

| Record name | 1-(3-Cyclopropylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-cyclopropylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Cyclopropyl Moiety

An In-Depth Technical Guide to 1-(3-Cyclopropylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pursuit of novel molecular architectures with fine-tuned properties is paramount. This compound, also known as 3'-cyclopropylacetophenone, emerges as a significant building block in this context. Its structure marries a simple ethanone group with a phenyl ring substituted at the meta-position by a cyclopropyl group. This seemingly minor addition is of strategic importance; the cyclopropyl ring is a highly sought-after "bioisostere" and structural modulator in drug design.[1]

The unique characteristics of the cyclopropyl group—such as its rigid, three-dimensional nature, and the enhanced π-character of its C-C bonds—confer valuable properties to parent molecules.[1] These can include enhanced metabolic stability, increased potency, improved membrane permeability, and reduced off-target effects.[1] Consequently, this compound is not merely a chemical intermediate but a gateway to a diverse range of complex derivatives with significant potential in pharmacology and advanced materials.[2]

This guide offers a comprehensive technical overview of this compound, detailing its chemical and physical properties, synthetic pathways, reactivity, and applications, providing a foundational resource for its strategic deployment in research and development.

Part 1: Core Physicochemical and Spectroscopic Profile

The fundamental properties of a compound dictate its handling, reactivity, and analytical characterization. While extensive experimental data for this compound is not compiled in a single source, a robust profile can be assembled from available data and analysis of structurally related compounds.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 408359-52-4 | [3][4] |

| Molecular Formula | C₁₁H₁₂O | [3][4][5] |

| Molecular Weight | 160.21 g/mol | [3][4][5] |

| Canonical SMILES | CC(=O)C1=CC=CC(=C1)C2CC2 | [3] |

| InChI Key | ORLYTWCECJKJCQ-UHFFFAOYSA-N | [3] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from analogs[6][7] |

| Storage | Sealed in dry, room temperature conditions | [5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral features are outlined below, based on its molecular structure and data from analogous compounds.[8][9]

-

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments. Aromatic protons on the phenyl ring would appear in the downfield region (~7.0-7.8 ppm). The methyl protons of the acetyl group would present as a sharp singlet around 2.6 ppm. The cyclopropyl protons would exhibit complex multiplets in the upfield region (~0.6-1.3 ppm), characteristic of the strained ring system.[8]

-

¹³C NMR Spectroscopy: The carbon NMR would feature a signal for the carbonyl carbon around 197-200 ppm. Aromatic carbons would resonate in the 125-145 ppm range. The methyl carbon would appear at approximately 26 ppm, while the cyclopropyl carbons would be found further upfield, typically between 5 and 15 ppm.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretch of the aryl ketone. C-H stretching vibrations for the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and cyclopropyl groups would appear just below 3000 cm⁻¹.[10]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at an m/z of 160. The fragmentation pattern would likely include a prominent peak at m/z 145, corresponding to the loss of the methyl group ([M-15]⁺), and a peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).

Part 2: Synthesis and Mechanistic Insight

The synthesis of this compound can be approached through several established organic chemistry reactions. A common and reliable method involves a Suzuki-Miyaura cross-coupling reaction, which is renowned for its efficiency and functional group tolerance.

Synthetic Workflow: Suzuki-Miyaura Coupling

This approach utilizes 1-(3-bromophenyl)ethanone as a readily available starting material.[2] The bromine atom is substituted with a cyclopropyl group using cyclopropylboronic acid in the presence of a palladium catalyst.

Caption: Suzuki-Miyaura Synthesis Workflow

Experimental Protocol

-

Reaction Setup: To a reaction vessel, add 1-(3-bromophenyl)ethanone (1.0 eq), cyclopropylboronic acid (1.5 eq), a suitable base such as potassium carbonate (3.0 eq), and a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate or diethyl ether (3x).

-

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is governed by its three main structural components: the ketone, the aromatic ring, and the cyclopropyl group.

-

The Carbonyl Group: As a ketone, the carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for a wide range of transformations, including reduction to an alcohol (using agents like NaBH₄), reductive amination to form amines, and Wittig reactions to form alkenes.

-

The Aromatic Ring: The acetyl group is a meta-directing deactivator for electrophilic aromatic substitution. Therefore, reactions like nitration or halogenation will primarily occur at the positions meta to the acetyl group (positions 2', 4', 6').

-

The Cyclopropyl Group: This group is more than a passive substituent. Its strained bonds have significant p-orbital character, allowing it to donate electron density to the aromatic ring through resonance, slightly activating it. This electronic influence is a key reason for its utility in modulating the properties of drug candidates.[1]

Caption: Simplified Ketone Reduction Pathway

Part 3: Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a versatile precursor for high-value compounds.

A Privileged Scaffold in Medicinal Chemistry

The cyclopropylphenyl moiety is a common feature in molecules progressing through preclinical and clinical trials.[1] The incorporation of this group has been shown to address multiple challenges in drug discovery:[1]

-

Enhanced Metabolic Stability: The C-H bonds of the cyclopropyl ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.

-

Improved Pharmacokinetics: The rigid conformation can lead to more favorable binding to target receptors and can influence properties like plasma clearance and brain permeability.

-

Increased Potency: The unique electronic properties and defined 3D structure can optimize interactions with a biological target, enhancing potency.

This makes this compound a critical starting material for synthesizing novel therapeutic agents, potentially for indications such as inflammation or central nervous system disorders.[8]

Intermediate for Advanced Materials

Beyond pharmaceuticals, the defined structure of this compound makes it a useful intermediate in materials science. Its reactivity allows for its incorporation into polymers or organic frameworks to create materials with tailored electronic, optical, or thermal properties.[11]

Part 4: Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a reliable safety profile can be constructed from data on structurally similar chemicals like 3'-chloroacetophenone and 3'-methylacetophenone.[6][12][13]

-

Hazard Identification: Considered hazardous under OSHA standards.[12] It may cause skin, eye, and respiratory irritation.[6][13]

-

First Aid Measures:

-

Handling:

-

Stability and Storage:

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. 408359-52-4|this compound|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Buy 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | 952722-64-4 [smolecule.com]

- 9. benchchem.com [benchchem.com]

- 10. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 11. nbinno.com [nbinno.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. cochise.edu [cochise.edu]

An In-depth Technical Guide to the Structure Elucidation of 1-(3-Cyclopropylphenyl)ethanone

<

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of the chemical structure of 1-(3-cyclopropylphenyl)ethanone is a critical undertaking in synthetic chemistry and drug development, ensuring purity, predicting reactivity, and understanding biological interactions. This guide provides a comprehensive, technically-focused protocol for the unambiguous structure elucidation of this compound. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a self-validating workflow. This document moves beyond a simple recitation of methods to explain the causal logic behind experimental choices, thereby empowering researchers to adapt and troubleshoot their own analytical challenges.

Introduction

This compound, with the molecular formula C₁₁H₁₂O, is a substituted aromatic ketone.[1][2] The presence of a cyclopropyl group and an acetyl group on the phenyl ring gives rise to a unique spectroscopic fingerprint. Accurate characterization is paramount for its application in medicinal chemistry and materials science. This guide details the synergistic application of modern spectroscopic techniques to confirm the connectivity and spatial arrangement of atoms within the molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidaion

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[3] For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular structure.[4][5]

A. 1D NMR: Initial Structural Insights

¹H NMR Spectroscopy: The proton NMR spectrum provides the first critical clues. The aromatic region (typically δ 7.0-8.0 ppm) will indicate the substitution pattern of the benzene ring.[6] For a meta-substituted ring as in this compound, a complex splitting pattern is expected for the four aromatic protons. The acetyl methyl protons will appear as a sharp singlet, typically in the δ 2.0-2.5 ppm region, deshielded by the adjacent carbonyl group.[7] The cyclopropyl protons will present as a set of multiplets in the upfield region (typically δ 0.5-1.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the acetyl group is highly deshielded and will appear around δ 190-200 ppm. The aromatic carbons will resonate in the δ 120-150 ppm range. The methyl carbon of the acetyl group will be found around δ 25-30 ppm, while the cyclopropyl carbons will be in the upfield region (δ 0-20 ppm).

B. 2D NMR: Assembling the Molecular Puzzle

Two-dimensional NMR techniques are essential for definitively connecting the atoms identified in the 1D spectra.[8][9]

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system. For this compound, COSY will show correlations between the coupled aromatic protons and among the protons of the cyclopropyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs.[10][11] This is crucial for assigning the ¹³C signals to their attached protons. For example, the singlet from the acetyl methyl protons in the ¹H spectrum will correlate to the methyl carbon signal in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons.[11][12] This experiment is pivotal in connecting the different fragments of the molecule. Key expected HMBC correlations for this compound include:

-

Correlations from the acetyl methyl protons to the carbonyl carbon and the aromatic carbon to which the acetyl group is attached.

-

Correlations from the aromatic protons to neighboring aromatic carbons and to the carbons of the cyclopropyl and acetyl substituents.

-

Correlations from the cyclopropyl protons to the aromatic carbon they are attached to.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters. The HMBC experiment should be optimized to detect correlations over a range of coupling constants (e.g., 4-10 Hz).[10]

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.7-7.3 | Multiplet | Aromatic CH |

| ¹H | ~2.6 | Singlet | -C(=O)CH₃ |

| ¹H | ~2.0 | Multiplet | Cyclopropyl CH |

| ¹H | ~1.1-0.7 | Multiplet | Cyclopropyl CH₂ |

| ¹³C | ~198 | Singlet | C=O |

| ¹³C | ~145-125 | Multiplet | Aromatic C |

| ¹³C | ~27 | Singlet | -C(=O)CH₃ |

| ¹³C | ~15 | Singlet | Cyclopropyl CH |

| ¹³C | ~10 | Singlet | Cyclopropyl CH₂ |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary slightly based on experimental conditions.

II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation pattern.[13]

A. Molecular Ion Peak

For this compound (C₁₁H₁₂O), the expected monoisotopic mass is 160.0888 g/mol .[1][14] The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 160.

B. Fragmentation Analysis

The fragmentation pattern provides clues about the compound's structure. Key fragmentation pathways for aromatic ketones include α-cleavage and cleavage of the cyclopropyl ring.[7][15]

-

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the methyl group will result in a fragment with m/z 145 (M-15), corresponding to the [M-CH₃]⁺ ion. Cleavage of the bond between the carbonyl carbon and the phenyl ring will produce an acylium ion at m/z 43, corresponding to the [CH₃CO]⁺ fragment.

-

Cyclopropyl Ring Fragmentation: The cyclopropyl group can undergo ring-opening and subsequent fragmentation, leading to a series of characteristic losses.[16][17]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for direct infusion.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 40-200).

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[18][19]

A. Key Vibrational Frequencies

For this compound, the IR spectrum will be dominated by the following characteristic absorption bands:

-

C=O Stretch: A strong, sharp absorption band in the range of 1680-1700 cm⁻¹ is indicative of the carbonyl group of the ketone.[20] Conjugation with the aromatic ring typically lowers the stretching frequency compared to a non-conjugated ketone.[7]

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) correspond to the stretching vibrations of the sp²-hybridized C-H bonds of the benzene ring.[20]

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ arise from the C-H stretching of the methyl and cyclopropyl groups.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.[20]

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: Prepare the sample as a neat thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

IV. Integrated Workflow for Structure Elucidation

A robust structure elucidation strategy relies on the integration of data from all three spectroscopic techniques. The following workflow ensures a comprehensive and self-validating analysis.

Caption: Integrated workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from NMR, MS, and IR spectroscopy. By following the detailed protocols and logical workflow outlined in this guide, researchers can confidently and accurately determine the structure of this and other small molecules. This in-depth approach not only ensures the integrity of research and development activities but also provides a solid foundation for understanding the chemical and biological properties of the compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 4. omicsonline.org [omicsonline.org]

- 5. anuchem.weebly.com [anuchem.weebly.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. 408359-52-4|this compound|BLD Pharm [bldpharm.com]

- 15. m.youtube.com [m.youtube.com]

- 16. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. m.youtube.com [m.youtube.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. researchgate.net [researchgate.net]

- 20. app.studyraid.com [app.studyraid.com]

Spectroscopic Data of 1-(3-Cyclopropylphenyl)ethanone: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(3-Cyclopropylphenyl)ethanone, a valuable building block in medicinal chemistry and materials science. The information presented herein is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this compound. This guide offers an in-depth look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with experimental protocols and detailed spectral interpretations.

Introduction

This compound, with the chemical formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol , is an aromatic ketone featuring a cyclopropyl substituent on the phenyl ring.[1][2][3] Its unique structural combination of a flexible alkyl moiety and a rigid aromatic core makes it an attractive scaffold for the synthesis of novel compounds with potential applications in various fields of chemical research. Accurate and unambiguous structural elucidation through spectroscopic methods is paramount for its use in further synthetic transformations and biological evaluations. This guide provides a detailed examination of its characteristic spectroscopic signatures.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.58 | bs | 1 H | Aromatic H |

| 2.51 | m | 2 H | Aromatic H or Cyclopropyl H |

| 2.49 | m | 2 H | Aromatic H or Cyclopropyl H |

| 2.41 | s | 3 H | -COCH₃ |

| 2.01 | m | 2 H | Cyclopropyl H |

Data sourced from supplementary material of a research article. [4]

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region: The broad singlet at 6.58 ppm corresponds to one of the aromatic protons. The multiplets at 2.51 and 2.49 ppm likely represent the remaining aromatic protons and the methine proton of the cyclopropyl group, which often exhibit complex splitting patterns due to coupling with each other and the adjacent cyclopropyl methylene protons.

-

Aliphatic Region: The singlet at 2.41 ppm is characteristic of the three protons of the acetyl methyl group (-COCH₃). The multiplet at 2.01 ppm is assigned to the methylene protons of the cyclopropyl ring.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum was acquired at 100 MHz in CDCl₃.

| Chemical Shift (δ, ppm) | Assignment |

| 204.1 | C=O (Ketone) |

| 202.7 | Aromatic C |

| 157.2 | Aromatic C |

| 135.0 | Aromatic C |

| 40.4 | Aromatic C |

| 29.0 | -COCH₃ |

| 26.0 | Cyclopropyl CH |

| 24.4 | Cyclopropyl CH₂ |

Data sourced from supplementary material of a research article. [4]

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The signal at 204.1 ppm is indicative of a ketone carbonyl carbon.

-

Aromatic Carbons: The signals at 202.7, 157.2, 135.0, and 40.4 ppm are assigned to the carbons of the phenyl ring. The specific assignment of each carbon requires more advanced NMR experiments (e.g., HSQC, HMBC).

-

Aliphatic Carbons: The peak at 29.0 ppm corresponds to the methyl carbon of the acetyl group. The signals at 26.0 ppm and 24.4 ppm are characteristic of the methine and methylene carbons of the cyclopropyl ring, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

Caption: General workflow for acquiring an IR spectrum of a liquid sample.

IR Spectroscopic Data

The IR spectrum was recorded as a thin film.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1676 | br | C=O (Ketone) stretch |

Data sourced from supplementary material of a research article. [4]

Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum is the strong, broad absorption at 1676 cm⁻¹.[4] This is a characteristic stretching frequency for a conjugated ketone, where the carbonyl group is attached to an aromatic ring. The conjugation lowers the frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry Data Acquisition

References

An In-Depth Technical Guide to the NMR Analysis of 1-(3-Cyclopropylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of 1-(3-cyclopropylphenyl)ethanone using Nuclear Magnetic Resonance (NMR) spectroscopy. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust resource for the structural elucidation and characterization of this and similar molecules.

Introduction: The Structural Significance of this compound

This compound, a substituted aromatic ketone, presents an interesting case for NMR analysis due to the presence of two distinct and informative spin systems: a meta-substituted phenyl ring and a strained cyclopropyl moiety. The acetyl group introduces further electronic effects that influence the chemical environments of the aromatic protons. Understanding the precise NMR signature of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions, which is of paramount importance in pharmaceutical research and development where such motifs are common.

This guide will delve into the theoretical underpinnings of the expected ¹H and ¹³C NMR spectra, provide a detailed experimental protocol for data acquisition, and offer a thorough interpretation of the spectral data, including an analysis of 2D correlation spectra.

Theoretical Framework: Predicting the NMR Landscape

A robust understanding of the expected chemical shifts and coupling constants is foundational to accurate spectral interpretation. The structure of this compound suggests a complex interplay of electronic and steric effects.

¹H NMR Spectroscopy:

-

Aromatic Region: The phenyl ring is substituted at the 1 and 3 positions. The acetyl group is an electron-withdrawing group, which will deshield the ortho and para protons. The cyclopropyl group is generally considered to be weakly electron-donating through its sigma bonds. This will lead to a complex splitting pattern for the four aromatic protons. We expect to see distinct signals for H-2, H-4, H-5, and H-6.

-

Cyclopropyl Region: The protons of the cyclopropyl group are known to exhibit unusual upfield chemical shifts due to the ring current effect of the three-membered ring.[1] The methine proton (CH) will be coupled to the four methylene protons (CH₂), which are diastereotopic, leading to a complex multiplet.

-

Acetyl Methyl Region: The three protons of the methyl group will appear as a sharp singlet, deshielded by the adjacent carbonyl group.

¹³C NMR Spectroscopy:

-

Aromatic & Carbonyl Carbons: The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of 195-200 ppm. The aromatic carbons will have distinct chemical shifts influenced by the substituents. The carbon attached to the acetyl group (C-1) and the carbon attached to the cyclopropyl group (C-3) will be quaternary and can be identified through techniques like DEPT.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear at relatively upfield chemical shifts.

-

Acetyl Methyl Carbon: The methyl carbon will have a characteristic chemical shift in the aliphatic region.

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of high-resolution NMR spectra is paramount for accurate structural elucidation. The following protocol outlines a standard operating procedure for the analysis of this compound.

Sample Preparation Workflow

Caption: Workflow for preparing an NMR sample of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for many organic compounds and its single, well-characterized residual solvent peak.[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

-

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

2D NMR Data Acquisition (COSY and HSQC):

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A standard COSY experiment will reveal which protons are coupled to each other, aiding in the assignment of the aromatic and cyclopropyl spin systems.[3][4]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies one-bond proton-carbon correlations. It is invaluable for assigning the chemical shifts of carbons that are directly attached to protons.[3]

-

Data Interpretation and Structural Assignment

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.8 - 7.9 | d | ~7.5 |

| H-4 | 7.6 - 7.7 | t | ~7.5 |

| H-5 | 7.3 - 7.4 | d | ~7.5 |

| H-6 | 7.7 - 7.8 | s | - |

| CH (cyclopropyl) | 1.9 - 2.1 | m | - |

| CH₂ (cyclopropyl) | 0.8 - 1.2 | m | - |

| CH₃ (acetyl) | 2.6 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~198 |

| C-1 | ~138 |

| C-2 | ~128 |

| C-3 | ~148 |

| C-4 | ~125 |

| C-5 | ~129 |

| C-6 | ~132 |

| CH (cyclopropyl) | ~15 |

| CH₂ (cyclopropyl) | ~10 |

| CH₃ (acetyl) | ~27 |

2D NMR Analysis: Connecting the Pieces

Caption: Expected COSY correlations for this compound.

The COSY spectrum will be instrumental in confirming the assignments of the aromatic protons. Cross-peaks are expected between adjacent protons (H-4 with H-5, and H-5 with H-6). The proton at position 2 may show a weaker long-range coupling to H-6. Within the cyclopropyl group, the methine proton will show correlations to the diastereotopic methylene protons.

Caption: Key one-bond ¹H-¹³C correlations expected in the HSQC spectrum.

The HSQC spectrum will provide direct evidence for the one-bond C-H connectivities. Each proton signal will correlate to the signal of the carbon to which it is directly attached. This is particularly useful for definitively assigning the carbons of the aromatic ring and the cyclopropyl group. Quaternary carbons, such as the carbonyl carbon and the two substituted aromatic carbons (C-1 and C-3), will not show any correlation in the HSQC spectrum.

Conclusion

The NMR analysis of this compound is a multifaceted process that requires a combination of one- and two-dimensional NMR techniques for complete structural elucidation. This guide has provided a comprehensive framework, from theoretical prediction and experimental protocol to data interpretation. By following the methodologies outlined herein, researchers can confidently characterize this molecule and its analogs, ensuring the integrity and reliability of their scientific findings. The principles discussed are broadly applicable to the structural analysis of a wide range of organic molecules, making this guide a valuable resource for any scientist working in the field of chemical analysis and drug development.

References

An In-Depth Technical Guide to the Mass Spectrometry of 1-(3-Cyclopropylphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed examination of the mass spectrometric behavior of 1-(3-cyclopropylphenyl)ethanone. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and chemical analysis. This document outlines the predicted fragmentation pathways based on foundational chemical principles, provides a comprehensive experimental protocol for data acquisition, and details the interpretation of the resulting mass spectrum.

Introduction and Overview

This compound (CAS No. 408359-52-4) is an aromatic ketone with a molecular formula of C₁₁H₁₂O and a monoisotopic mass of 160.0888 Da.[1][2][3] Its structure, featuring a cyclopropyl group meta- to an acetyl group on a benzene ring, presents a unique fragmentation pattern under mass spectrometric analysis. Understanding this pattern is crucial for its unambiguous identification in complex matrices, metabolite studies, or as a quality control standard.

Electron Ionization (EI) mass spectrometry is a powerful technique for analyzing such compounds, as it induces reproducible fragmentation that serves as a molecular fingerprint.[4][5] This guide will focus on the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS) with EI.

Predicted Fragmentation Pathways

Upon electron ionization, the molecule will form a molecular radical cation, M⁺˙ at m/z 160 . The primary fragmentation routes are expected to be initiated by the carbonyl group and the aromatic ring, which are the most likely sites of initial ionization.

Primary Fragmentation Mechanisms:

-

α-Cleavage (Alpha-Cleavage): This is a characteristic fragmentation pathway for ketones.[12][13] The bond between the carbonyl carbon and the adjacent methyl group is cleaved, resulting in the loss of a methyl radical (•CH₃, 15 Da). This is predicted to be a major fragmentation pathway, leading to the formation of a stable, resonance-stabilized 3-cyclopropylbenzoyl cation.

-

[M - 15]⁺ → m/z 145

-

-

Formation of the Phenyl Cation and Related Fragments: The 3-cyclopropylbenzoyl cation (m/z 145) can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule (28 Da). This results in the formation of the 3-cyclopropylphenyl cation.

-

[m/z 145 - 28]⁺ → m/z 117

-

-

Cleavage involving the Cyclopropyl Ring: The cyclopropyl group itself can undergo fragmentation. The molecular ion or subsequent fragment ions may lose ethene (C₂H₄, 28 Da) or other small neutral molecules, although this is generally less favorable than α-cleavage in acetophenone-like structures.[14] A potential, though likely minor, pathway could involve the loss of a C₃H₅ radical.

-

[M - 41]⁺ → m/z 119

-

-

Aromatic Ring Fragmentation: Aromatic compounds are known for their stability, resulting in a prominent molecular ion peak.[11][15] Fragmentation of the aromatic ring itself typically leads to smaller fragments, such as the phenyl cation at m/z 77, which may be formed after the loss of the cyclopropyl and acetyl groups.

The following diagram, generated using DOT language, illustrates the primary predicted fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

This section provides a step-by-step methodology for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system.

A. Sample Preparation

-

Solvent Selection: Use a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

-

Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.

B. Instrumentation and Parameters

-

Gas Chromatograph (GC):

-

Injection Port: Split/Splitless injector, operated in splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

C. Data Acquisition and Processing

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the data using the parameters specified above.

-

Process the resulting chromatogram to identify the peak corresponding to this compound.

-

Extract and analyze the mass spectrum of the identified peak.

Data Interpretation and Expected Results

The analysis of the acquired mass spectrum should focus on identifying the key ions predicted in Section 2. The relative abundance of these ions provides structural confirmation.

Table 1: Predicted Mass Spectrum Data for this compound

| m/z | Proposed Fragment Ion | Chemical Formula | Relative Abundance (Predicted) | Notes |

| 160 | Molecular Ion [M]⁺˙ | [C₁₁H₁₂O]⁺˙ | Moderate to High | Confirms molecular weight. |

| 145 | [M - CH₃]⁺ | [C₁₀H₉O]⁺ | High (likely Base Peak) | Result of α-cleavage, characteristic of methyl ketones.[9][16] |

| 117 | [M - CH₃ - CO]⁺ | [C₉H₉]⁺ | Moderate | Loss of CO from the benzoyl cation. |

| 115 | [C₉H₇]⁺ | [C₉H₇]⁺ | Moderate | Loss of H₂ from m/z 117. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Moderate | Common rearrangement fragment in aromatic compounds. |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Low to Moderate | Indicative of the benzene ring core. |

Analysis Narrative:

The base peak is anticipated to be at m/z 145 , resulting from the highly favorable α-cleavage and the formation of the stable 3-cyclopropylbenzoyl cation.[17] The molecular ion peak at m/z 160 should be clearly visible, confirming the compound's molecular weight. The presence of the ion at m/z 117 provides further evidence for the benzoyl substructure through the characteristic loss of carbon monoxide. The appearance of smaller fragments at m/z 91 and 77 are common features in the mass spectra of alkyl-substituted benzene derivatives and add to the overall confidence in the structural assignment.

This comprehensive approach, combining predictive analysis with a robust experimental methodology, ensures the accurate and reliable identification of this compound for researchers and drug development professionals.

References

- 1. 408359-52-4|this compound|BLD Pharm [bldpharm.com]

- 2. pschemicals.com [pschemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Organic chemistry - Wikipedia [en.wikipedia.org]

- 6. Welcome to the NIST WebBook [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scribd.com [scribd.com]

- 9. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. prezi.com [prezi.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

- 16. app.studyraid.com [app.studyraid.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Infrared Spectrum of 1-(3-Cyclopropylphenyl)ethanone

Introduction

1-(3-Cyclopropylphenyl)ethanone is a synthetic intermediate whose structural elucidation is critical for ensuring the integrity of drug discovery and development pipelines. As a molecule featuring a conjugated ketone, a disubstituted aromatic ring, and a strained cyclopropyl moiety, its identity and purity are unequivocally confirmed through vibrational spectroscopy. Infrared (IR) spectroscopy, in particular, serves as a rapid, non-destructive, and highly informative technique for verifying the presence and connectivity of its constituent functional groups.

This guide provides a comprehensive analysis of the expected infrared spectrum of this compound. Moving beyond a simple correlation chart, we will dissect the molecule's structure to predict its vibrational behavior, explain the causal electronic and mechanical effects that govern absorption frequencies, and present a robust experimental protocol for acquiring a high-fidelity spectrum. The insights herein are synthesized from established spectroscopic principles and data from analogous structures to provide a self-validating framework for researchers.

Theoretical Framework: Molecular Vibrations and IR Absorption

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes. For a vibration to be "IR active," it must induce a change in the molecule's net dipole moment. The primary vibrational modes are stretching (a change in bond length) and bending (a change in bond angle). The frequency of absorption, typically expressed in wavenumbers (cm⁻¹), is determined by the masses of the bonded atoms, the stiffness of the bond (i.e., bond order), and the overall molecular environment, including electronic effects like conjugation and mechanical effects like ring strain.

The IR spectrum is conventionally divided into two regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). The former contains characteristic absorptions for specific functional groups, while the latter contains a complex pattern of absorptions unique to the molecule as a whole, arising from the coupling of many vibrational modes.

Structural Analysis and Predicted Spectral Features

The structure of this compound combines several distinct functionalities whose vibrational signatures can be predicted with high confidence. We will analyze each component systematically.

An In-depth Technical Guide to the Physical Properties of 1-(3-Cyclopropylphenyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Cyclopropylphenyl)ethanone is an aromatic ketone of increasing interest within the realms of medicinal chemistry and materials science. Its unique structural motif, featuring a cyclopropyl group on the phenyl ring, imparts distinct electronic and steric properties that can significantly influence molecular interactions and biological activity. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the core physical characteristics of this compound, detailing experimental methodologies for their determination and offering insights into the interpretation of its spectroscopic data.

Molecular and Chemical Identity

A foundational aspect of characterizing any chemical compound is the precise confirmation of its molecular and chemical identity. These identifiers are crucial for unambiguous documentation and communication within the scientific community.

| Identifier | Value | Source |

| CAS Number | 408359-52-4 | [1] |

| Molecular Formula | C₁₁H₁₂O | [1] |

| Molecular Weight | 160.21 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethanone, 1-(3-cyclopropylphenyl)- | [2] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [pos="0,1.5!", label=""]; C2 [pos="-1.3,-0.75!", label=""]; C3 [pos="-0.75,-1.3!", label=""]; C4 [pos="0.75,-1.3!", label=""]; C5 [pos="1.3,-0.75!", label=""]; C6 [pos="0,0!", label=""]; C1 -- C2 -- C3 -- C4 -- C5 -- C1; C1 -- C6; // This is incorrect for the structure, removing// Correcting benzene ring structure C1_b [pos="0,1.5!", label="C"]; C2_b [pos="-1.3,0.75!", label="C"]; C3_b [pos="-1.3,-0.75!", label="C"]; C4_b [pos="0,-1.5!", label="C"]; C5_b [pos="1.3,-0.75!", label="C"]; C6_b [pos="1.3,0.75!", label="C"]; C1_b -- C2_b -- C3_b -- C4_b -- C5_b -- C6_b -- C1_b;

// Double bonds in benzene ring C1_b -- C2_b [style=double, len=1.5]; C3_b -- C4_b [style=double, len=1.5]; C5_b -- C6_b [style=double, len=1.5];

// Acetyl group C_acetyl [pos="2.6,1.25!", label="C"]; O_acetyl [pos="3.4,1.85!", label="O"]; C_methyl [pos="3.1,0.05!", label="CH₃"]; C6_b -- C_acetyl; C_acetyl -- O_acetyl [style=double]; C_acetyl -- C_methyl;

// Cyclopropyl group C_cyclo1 [pos="-2.6,-1.25!", label="C"]; C_cyclo2 [pos="-3.4,-0.25!", label="CH₂"]; C_cyclo3 [pos="-3.4,-2.25!", label="CH₂"]; C3_b -- C_cyclo1; C_cyclo1 -- C_cyclo2 -- C_cyclo3 -- C_cyclo1;

// Add labels for clarity node [shape=plaintext, fontcolor="#202124"]; l1 [pos="0, 2.0!", label="this compound"]; }

Caption: Molecular Structure of this compound.

Physical Properties

| Property | Predicted/Analogous Value | Rationale and Context |

| Melting Point | Solid at room temperature | Aromatic ketones with similar molecular weights, such as 1-(thiophen-3-yl)ethanone (61-62 °C), are solids at room temperature.[3] The presence of the rigid cyclopropyl group and the potential for crystalline packing would suggest a defined melting point. |

| Boiling Point | ~250-270 °C (at 760 mmHg) | The boiling point of the structurally similar 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one is approximately 247.9 °C.[4] Given the slightly different substitution pattern and absence of the electronegative fluorine, a comparable or slightly higher boiling point is expected for this compound. |

| Solubility | ||

| Water | Sparingly soluble | Aromatic ketones generally exhibit low solubility in water.[5] |

| Ethanol | Soluble | Expected to be soluble in polar protic solvents like ethanol. |

| Acetone | Soluble | Expected to be soluble in polar aprotic solvents like acetone.[6] |

| DMSO | Soluble | Dimethyl sulfoxide is a powerful solvent for a wide range of organic compounds.[6] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized, field-proven methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

Causality: The melting point is a definitive physical property that provides a primary indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range. This phenomenon is a direct consequence of the disruption of the crystal lattice by foreign molecules.

Methodology: Capillary Method using a Digital Melting Point Apparatus

-

Sample Preparation: A small amount of crystalline this compound is finely powdered using a mortar and pestle. This ensures uniform heat transfer throughout the sample.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a digital melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be employed to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/minute) with a fresh sample.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical constant that is sensitive to changes in atmospheric pressure and impurities.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (0.5-1 mL) of liquid this compound is placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, allowing for even heat distribution by convection.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued.

-

Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Caption: Workflow for Boiling Point Determination.

Solubility Assessment

Causality: The solubility of a compound is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent determine the extent of dissolution. A systematic assessment in a range of solvents provides a comprehensive solubility profile.

Methodology: Visual and Spectroscopic Analysis

-

Solvent Selection: A panel of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, dimethyl sulfoxide).

-

Sample Preparation: A known mass of this compound is added to a known volume of each solvent in separate vials.

-

Equilibration: The vials are agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visual Inspection: The vials are visually inspected for the presence of undissolved solid.

-

Quantitative Analysis (Optional): For a more precise determination, the saturated solution is filtered, and the concentration of the dissolved compound is measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Solubility Assessment.

Spectroscopic Analysis

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.2 | Multiplet | 4H | Aromatic protons |

| ~2.6 | Singlet | 3H | -COCH₃ protons |

| ~2.1 | Multiplet | 1H | Cyclopropyl CH proton |

| ~1.2-0.8 | Multiplet | 4H | Cyclopropyl CH₂ protons |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | Carbonyl carbon (C=O) |

| ~140-125 | Aromatic carbons |

| ~26 | Methyl carbon (-COCH₃) |

| ~15 | Cyclopropyl methine carbon (CH) |

| ~10 | Cyclopropyl methylene carbons (CH₂) |

Note: The chemical shifts are predicted values and may vary slightly in experimental conditions.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~3000-2850 | Medium | Aliphatic C-H stretch (cyclopropyl & methyl) |

| ~1685 | Strong | C=O stretch (aromatic ketone) |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretches |

The strong absorption around 1685 cm⁻¹ is a key diagnostic peak for the carbonyl group of the aromatic ketone.[5]

Mass Spectrometry (MS)

Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

| m/z | Relative Intensity | Proposed Fragment |

| 160 | Moderate | [M]⁺ (Molecular ion) |

| 145 | High | [M - CH₃]⁺ |

| 117 | High | [M - COCH₃]⁺ |

| 105 | Moderate | [C₆H₅CO]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Fragmentation Pathway: The primary fragmentation pathways for acetophenone derivatives typically involve alpha-cleavage of the bond between the carbonyl group and the adjacent alkyl or aryl group.

Caption: Proposed Mass Spectrometry Fragmentation.

References

- 1. Page loading... [guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | 952722-64-4 [smolecule.com]

- 5. 947-19-3 | CAS DataBase [m.chemicalbook.com]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Reactivity of Aryl Cyclopropyl Ketones: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Chemical Persona of Aryl Cyclopropyl Ketones

Aryl cyclopropyl ketones represent a privileged class of organic molecules, uniquely positioned at the intersection of strained ring chemistry and aromatic electronics. The inherent ring strain of the cyclopropyl group, estimated at approximately 28 kcal/mol, renders it a potent synthetic handle, predisposing it to a variety of ring-opening and rearrangement reactions. The adjacent aryl ketone moiety not only provides a site for nucleophilic attack and modification but also profoundly influences the reactivity of the cyclopropyl ring through electronic delocalization and stabilization of intermediates. This guide offers an in-depth exploration of the synthesis and diverse reactivity of aryl cyclopropyl ketones, providing field-proven insights and detailed methodologies for their application in modern organic synthesis and drug discovery. The cyclopropyl group is a significant fragment in the development of bioactive compounds, making aryl cyclopropyl ketones valuable building blocks.[1]

I. Synthesis of Aryl Cyclopropyl Ketones: Establishing the Foundation

The judicious selection of a synthetic route to aryl cyclopropyl ketones is critical, as the substitution pattern on both the aromatic and cyclopropyl rings dictates subsequent reactivity.

Classical Approach: Friedel-Crafts Acylation

The most traditional method for the synthesis of aryl cyclopropyl ketones is the Friedel-Crafts acylation of an electron-rich aromatic compound with cyclopropanecarbonyl chloride.

Experimental Protocol: General Friedel-Crafts Acylation

-

To a stirred suspension of a Lewis acid (e.g., AlCl₃, 1.1 eq.) in an inert solvent (e.g., CH₂Cl₂) at 0 °C, add the aromatic substrate (1.0 eq.).

-

Slowly add cyclopropanecarbonyl chloride (1.05 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a slight excess of the Lewis acid ensures complete activation of the acyl chloride. The reaction is initiated at a low temperature to control the exothermic reaction and minimize side products. The acidic workup is necessary to decompose the aluminum chloride complexes.

While effective for electron-rich arenes, this method is limited by its intolerance to electron-withdrawing groups or sensitive functionalities on the aromatic ring.[1]

Modern Cross-Coupling Strategies

To overcome the limitations of Friedel-Crafts acylation, modern cross-coupling methodologies have been developed. A notable example is the palladium-catalyzed carbonylative cross-coupling of aryl iodides with tricyclopropylbismuth.[1]

Experimental Protocol: Palladium-Catalyzed Carbonylative Cross-Coupling [1]

-

In a glovebox, combine the aryl iodide (1.0 eq.), tricyclopropylbismuth (0.5 eq.), (SIPr)Pd(allyl)Cl (catalyst, 2 mol %), and LiCl (2.0 eq.) in a reaction vial.

-

Add the desired solvent (e.g., THF) and seal the vial.

-

Remove the vial from the glovebox and connect it to a balloon of carbon monoxide (1 atm).

-

Stir the reaction at the desired temperature (e.g., 50 °C) until completion.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the residue by column chromatography.

Causality Behind Experimental Choices: The N-heterocyclic carbene (NHC) ligand (SIPr) stabilizes the palladium catalyst, promoting efficient catalytic turnover. Lithium chloride is crucial for the transmetalation step. The use of tricyclopropylbismuth provides a readily accessible source of the cyclopropyl moiety. This method exhibits broad substrate scope, including electron-poor and functionalized aryl iodides.[1]

II. The Diverse Reaction Manifold of Aryl Cyclopropyl Ketones

The unique structural and electronic features of aryl cyclopropyl ketones give rise to a rich and varied landscape of chemical transformations.

Acid-Catalyzed Ring-Opening and Rearrangement

Under acidic conditions, the carbonyl oxygen of an aryl cyclopropyl ketone can be protonated or coordinated by a Lewis acid, activating the cyclopropane ring for cleavage.[2] This leads to the formation of a carbocationic intermediate, with the regioselectivity of ring-opening governed by the formation of the most stable carbocation.[2]

Aryl cyclopropyl ketones can undergo cyclization to form 1-tetralones in the presence of acid catalysts, with the formation of open-chain carbinols as potential side products.[3] The ratio of these products is dependent on the substituents on the aryl ring.[3]

Transition Metal-Catalyzed Ring-Opening Reactions

Transition metals offer a powerful toolkit for the selective ring-opening of aryl cyclopropyl ketones.

-

Palladium-Catalyzed Stereoselective Ring-Opening: Palladium catalysts can promote the stereoselective ring-opening of aryl cyclopropyl ketones to yield α,β-unsaturated ketones.[2][4] For instance, (E)-1-arylbut-2-en-1-ones can be generated stereoselectively from aryl cyclopropyl ketones using a Pd(OAc)₂/PCy₃ catalytic system.[4]

-

Nickel-Catalyzed Reductive Ring-Opening: Nickel catalysts are effective for the reductive cross-coupling of aryl cyclopropyl ketones with unactivated alkyl bromides.[5] This reaction proceeds with complete regioselectivity and avoids the need for pre-generated organometallic reagents.[5]

Table 1: Comparison of Transition Metal-Catalyzed Ring-Opening Reactions

| Catalyst System | Reactant | Product | Key Features |

| Pd(OAc)₂/PCy₃ | Aryl cyclopropyl ketone | (E)-1-Arylbut-2-en-1-one | Stereoselective (only E product), suitable for phenyl and heteroaryl ketones.[4] |

| Nickel Catalyst | Aryl cyclopropyl ketone, Alkyl bromide | Alkylated ketone | Reductive Csp³-Csp³ cross-coupling, high regioselectivity, good functional group tolerance.[5] |

Photochemical and Radical-Mediated [3+2] Cycloadditions

The ability of the aryl ketone moiety to undergo single-electron reduction has opened up new avenues for reactivity, particularly in the realm of photocatalysis.

Mechanism of Photocatalytic [3+2] Cycloaddition:

Visible light photocatalysis can be used to achieve the formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins to form highly substituted cyclopentane rings.[6][7] The key step is the one-electron reduction of the ketone to a radical anion.[6][7] This is often accomplished using a photocatalytic system comprising a photosensitizer (e.g., Ru(bpy)₃²⁺), a Lewis acid (e.g., La(OTf)₃), and a sacrificial electron donor.[6][7] The resulting radical anion undergoes ring-opening to a distonic radical anion, which then engages in a stepwise cycloaddition with an alkene partner.[8]

This methodology allows for the enantioselective construction of densely substituted cyclopentanes, a feat not easily achievable through other catalytic methods.[8][9] The aryl ketone is essential for the initial one-electron reduction, a limitation that can be addressed by subsequent transformations like the Baeyer-Villiger oxidation.[8]

Experimental Protocol: Enantioselective Photocatalytic [3+2] Cycloaddition [8]

-

To an oven-dried vial, add the aryl cyclopropyl ketone (1.0 eq.), the alkene (1.5 eq.), the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 2.5 mol %), and the chiral Lewis acid catalyst system.

-

Add the solvent (e.g., CH₂Cl₂) and a reductive quencher (e.g., i-Pr₂NEt).

-

Irradiate the reaction mixture with a visible light source (e.g., 23 W CFL) for the specified time (e.g., 6 h).

-

Upon completion, concentrate the reaction mixture and purify by flash column chromatography.

Causality Behind Experimental Choices: The dual catalyst system, comprising a photoredox catalyst and a chiral Lewis acid, allows for the tuning of stereoselectivity without compromising the efficiency of the photocatalyst.[8] The Lewis acid activates the aryl cyclopropyl ketone towards reduction and controls the stereochemistry of the cycloaddition.[8]

Radical Anion Rearrangements

The study of electrolytically generated aryl cyclopropyl ketyl anions has revealed that they can undergo a slow and reversible cyclopropyl carbinyl-type rearrangement.[10] The equilibrium for this ring-opening lies heavily in favor of the closed-ring form for unsubstituted aryl cyclopropyl ketones.[10] However, the presence of radical-stabilizing groups on the cyclopropane ring can lead to rapid and irreversible ring opening.[10]

III. Comparative Reactivity: Aryl vs. Alkyl Cyclopropyl Ketones

The electronic nature of the substituent on the carbonyl group significantly impacts the reactivity of cyclopropyl ketones.

Table 2: Comparative Reactivity of Aryl vs. Alkyl Cyclopropyl Ketones

| Reaction Type | Aryl Cyclopropyl Ketones | Alkyl Cyclopropyl Ketones | Rationale |

| Photocatalytic [3+2] Cycloadditions | Reactive substrates.[6] | Generally unreactive.[11] | The aryl group facilitates the initial single-electron reduction to form the necessary radical anion intermediate.[12] |

| SmI₂-Catalyzed Couplings | Generally exhibit faster kinetics.[12] | Slower kinetics, may require catalyst stabilization.[12] | The aryl group stabilizes the ketyl radical and promotes cyclopropyl fragmentation through conjugation.[12][13] |

| Acid-Catalyzed Rearrangements | Prone to rearrangement and cyclization.[3] | Less reactive under similar conditions. | The aryl group can stabilize the developing positive charge during the carbocationic rearrangement. |

The enhanced reactivity of aryl cyclopropyl ketones in single-electron transfer processes is attributed to their lower reduction potentials compared to their alkyl counterparts.[12]

IV. Applications in Drug Discovery and Complex Molecule Synthesis

The unique reactivity of aryl cyclopropyl ketones makes them valuable intermediates in the synthesis of complex molecular architectures, including those with therapeutic potential. The ability to form densely functionalized five-membered rings through photocatalytic [3+2] cycloadditions is particularly noteworthy for accessing novel chemical space in drug discovery programs.[8] Furthermore, the ring-opened products from various transformations serve as versatile building blocks for the synthesis of natural products and their analogs.

Conclusion

Aryl cyclopropyl ketones are not merely static building blocks but dynamic synthons capable of a wide array of chemical transformations. A thorough understanding of their synthesis and the factors governing their reactivity under different conditions is paramount for their effective utilization. From classical acid-catalyzed rearrangements to modern photocatalytic cycloadditions, the chemistry of aryl cyclopropyl ketones continues to evolve, offering innovative solutions for the construction of complex and medicinally relevant molecules. This guide provides a foundational understanding and practical protocols to empower researchers to harness the full synthetic potential of this remarkable class of compounds.

References

- 1. Novel Synthesis of Aryl Cyclopropylketones - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. benchchem.com [benchchem.com]

- 3. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. experts.umn.edu [experts.umn.edu]

- 10. Radical anion rearrangements. aryl cyclopropyl ketyl anions [vtechworks.lib.vt.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

Introduction: The Latent Reactivity of a Strained Ring

An In-Depth Technical Guide to the Ring-Opening Reactions of Cyclopropyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Cyclopropyl ketones represent a fascinating class of organic molecules where the inherent ring strain of the three-membered ring is juxtaposed with the versatile reactivity of a carbonyl group. This high ring strain, approximately 27 kcal/mol, is the thermodynamic driving force that makes the cyclopropane moiety a "spring-loaded" functional group, capable of undergoing a diverse array of ring-opening reactions.[1][2] The activation of these molecules unlocks a rich landscape of synthetic possibilities, transforming a compact cyclic structure into valuable linear carbon chains, often with high levels of functional and stereochemical control.[3]

This guide provides a detailed exploration of the core mechanistic pathways governing the ring-opening of cyclopropyl ketones. We will delve into the causality behind various activation methods—from classical acid catalysis to modern transition-metal-mediated transformations—and provide field-proven protocols for their application. The strategic cleavage of the C-C bond in cyclopropyl ketones provides access to critical intermediates such as homoenolates and 1,3-difunctionalized synthons, making it a powerful tool in the construction of complex molecular architectures for natural product synthesis and drug development.[4][5]

Mechanistic Pathways: A Comparative Analysis of Activation Strategies

The cleavage of a cyclopropane ring is not a spontaneous process; it requires an activation event that lowers the kinetic barrier. The choice of activator dictates the reaction pathway, the nature of the intermediates formed, and ultimately, the structure of the final product.[3][6]

Acid-Catalyzed Ring-Opening

Under the influence of Brønsted or Lewis acids, the carbonyl oxygen is protonated or coordinated, which significantly enhances the electrophilicity of the cyclopropane ring and primes it for cleavage.[1][3] The reaction typically proceeds through a carbocationic intermediate.

Causality and Regioselectivity: The regioselectivity of the ring-opening is dictated by the formation of the most stable carbocation. Cleavage occurs at the C-C bond that allows the positive charge to be stabilized by adjacent substituents.[3] For instance, electron-donating groups (EDGs) on the cyclopropane ring will direct cleavage to place the carbocation at the substituted position.[3] This intermediate is then trapped by a nucleophile to yield a 1,3-difunctionalized product.[1][3]

Mechanism: Acid-Catalyzed Ring-Opening

Caption: General mechanism for acid-catalyzed ring-opening.

Synthetic Application: The Homo-Nazarov Cyclization A notable application of this pathway is the formal homo-Nazarov reaction, where vinyl- or aryl-cyclopropyl ketones undergo an intramolecular cyclization to form six-membered rings, a homologous reaction to the well-known Nazarov cyclization of divinyl ketones.[2][7]

Reductive Ring-Opening

Reductive cleavage employs reducing agents to open the cyclopropane ring, typically yielding a ketone or alcohol with an extended carbon chain. The mechanism is highly dependent on the chosen reagent.[3]

-

Single-Electron Transfer (SET): Reagents like zinc metal in ethanol are proposed to operate via an anion-radical intermediate. This pathway is particularly effective for aryl-substituted cyclopropyl ketones, where the aromatic ring can stabilize the radical anion.[3]

-

Hydride Reagents: With reagents such as sodium borohydride (NaBH₄), the ketone is first reduced to a cyclopropyl carbinol. Under certain conditions, this intermediate can undergo subsequent ring-opening.[3]

The presence of aryl groups on either the ketone or the cyclopropane ring generally facilitates these reactions.[3]

Transition-Metal-Catalyzed Ring-Opening

This powerful and versatile strategy uses transition metals, most notably nickel (Ni) and palladium (Pd), to catalyze the ring-opening, often coupling it with subsequent bond-forming events.[3][7] This approach allows for the net difunctionalization of the C-C bond, providing access to products that are difficult to synthesize via traditional methods.[4][5]

Nickel-Catalyzed Difunctionalization: Nickel catalysts are highly effective for the cross-coupling of cyclopropyl ketones with organometallic reagents (e.g., organozinc) in the presence of a silylating agent like TMSCl.[4] This reaction generates valuable γ-substituted silyl enol ethers.[3] Mechanistic studies suggest a cooperative role between a redox-active ligand (like terpyridine) and the nickel center to enable the C-C bond activation step via a concerted, asynchronous transition state.[4][5]

Palladium-Catalyzed Reactions: Palladium catalysts, such as Pd(OAc)₂, can promote the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones, typically yielding the (E)-isomer exclusively.[8]

Workflow: Ni-Catalyzed Ring-Opening/Cross-Coupling

Caption: Workflow for Ni-catalyzed difunctionalization.

Nucleophilic & Base-Mediated Ring-Opening: The Homoenolate Pathway

Strong nucleophiles or bases can induce ring-opening by attacking one of the cyclopropyl carbons in an SN2-like fashion or by generating a homoenolate intermediate. Homoenolates are umpolung synthons where the β-carbon, normally electrophilic, exhibits nucleophilic character.

Homoenolate Formation: The deprotonation of a cyclopropanol, which can be formed from the corresponding ketone, generates a cyclopropoxide. This intermediate can undergo ring cleavage to form a metal homoenolate.[9][10] These versatile intermediates can then be trapped by a range of electrophiles.[9] Recent studies have demonstrated the electrophilic nature of ketone homoenolates as well, allowing for reactions with nucleophiles like amines to form cyclopropylamines.[9]

Mechanism: Homoenolate Formation and Trapping